Oxibendazole-d7

描述

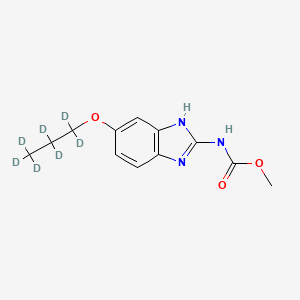

Oxibendazole-d7 is a deuterated analog of the benzimidazole anthelmintic drug, oxibendazole. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry and other analytical techniques .

准备方法

The synthesis of oxibendazole-d7 involves several steps, starting from m-dichlorobenzene. The process includes nitration, ammonification, condensation, reduction, and cyclization reactions. This method is efficient and environmentally friendly, avoiding the use of bromopropane and reducing the generation of bromine-containing wastewater . The industrial production of this compound follows similar routes, ensuring high purity and quality suitable for analytical purposes .

化学反应分析

Oxibendazole-d7 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

科学研究应用

Pharmacokinetic Studies

Oxibendazole-d7 is utilized in pharmacokinetic studies to trace the metabolism and excretion patterns of oxibendazole in animal models. The deuterated form provides a distinct mass signature that aids in differentiating it from non-deuterated compounds during mass spectrometry analysis.

- Case Study : A study involving ponies demonstrated the effectiveness of this compound in tracking drug metabolism over time. The results indicated significant reductions in strongyle egg counts post-treatment, allowing researchers to assess the drug's efficacy and residual effects accurately .

Residue Detection in Food Safety

The detection of anthelmintic residues in food products is critical for ensuring consumer safety. This compound serves as an analytical standard for developing sensitive detection methods, including liquid chromatography coupled with mass spectrometry (LC-MS).

- Research Findings : A dual validation approach was developed to detect anthelmintic residues, including those from oxibendazole, in bovine tissues. This method achieved low detection limits, ensuring compliance with regulatory standards for food safety .

Veterinary Applications

This compound is employed to evaluate the effectiveness of treatment protocols against parasitic infections in livestock. Its use allows researchers to monitor the development of resistance among parasites.

- Field Study : In a comprehensive evaluation across multiple horse farms, oxibendazole was compared with other anthelmintics like fenbendazole and ivermectin. The study highlighted the efficacy of oxibendazole against resistant strains of parasites, emphasizing its importance in veterinary medicine .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Pharmacokinetics | Mass Spectrometry | Tracked metabolism and excretion patterns |

| Food Safety | LC-MS Residue Detection | Achieved low detection limits for residues |

| Veterinary Medicine | Field Trials | Demonstrated efficacy against resistant parasites |

作用机制

Oxibendazole-d7 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This leads to degenerative alterations in the tegument and intestinal cells of parasites, impairing glucose uptake and depleting glycogen stores. The resulting energy depletion immobilizes and eventually kills the parasite .

相似化合物的比较

Oxibendazole-d7 is similar to other benzimidazole anthelmintics such as:

- Albendazole

- Fenbendazole

- Oxfendazole These compounds share a similar mechanism of action but differ in their specific chemical structures and pharmacokinetic properties. This compound is unique due to its deuterated nature, which enhances its stability and makes it particularly useful in analytical applications .

生物活性

Oxibendazole-d7, a deuterated derivative of oxibendazole, is primarily recognized for its application as an anthelmintic agent . This compound is utilized in pharmacokinetic studies due to its isotopic labeling, which allows for enhanced tracking of drug metabolism and distribution within biological systems. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₁D₇N₄O₃S

- Molecular Weight : Approximately 198.27 g/mol

- Structure : this compound contains deuterium atoms that enhance its stability and tracking capabilities in biological studies.

This compound functions by inhibiting microtubule polymerization through binding to the beta-tubulin subunit of helminths. This disruption is crucial for the survival and reproduction of parasitic worms. The deuterated form allows for more precise pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Biological Activity

The following table summarizes the biological activity of several benzimidazole derivatives compared to this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Oxibendazole | Benzimidazole | Anthelmintic |

| Albendazole | Benzimidazole | Anthelmintic |

| Fenbendazole | Benzimidazole | Anthelmintic |

| Mebendazole | Benzimidazole | Anthelmintic |

| This compound | Benzimidazole (deuterated) | Enhanced tracking in pharmacokinetics |

This compound has shown effective results in controlling various parasitic infections in both veterinary and agricultural settings. For instance, studies have demonstrated its efficacy against strongylosis in ponies, where it was administered at a dosage of 10 mg/kg every eight weeks. Initial treatments resulted in a mean reduction of strongyle eggs per gram (epg) by up to 96% in the first year; however, effectiveness decreased over subsequent years due to potential resistance development .

Case Studies

- Efficacy in Ponies :

-

Pharmacokinetic Studies :

- Research utilizing this compound for pharmacokinetic analysis has highlighted its advantages in studying drug metabolism due to the stability provided by deuterium labeling. This allows researchers to track metabolic pathways more accurately compared to non-deuterated counterparts.

Applications

This compound is primarily used in:

- Pharmacokinetic Studies : To understand drug metabolism and distribution.

- Anthelmintic Treatments : Effective against a variety of parasitic worms, particularly in veterinary medicine.

- Research Settings : Its unique properties make it valuable for developing therapeutic strategies against parasitic infections.

属性

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746814 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-44-7 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。